molecular formula C10H12O3S B8135155 tert-Butyl 2-formylthiophene-3-carboxylate

tert-Butyl 2-formylthiophene-3-carboxylate

Cat. No.: B8135155
M. Wt: 212.27 g/mol
InChI Key: GMFMCZJZPZPTAK-UHFFFAOYSA-N
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Description

tert-Butyl 2-formylthiophene-3-carboxylate is a high-value heterocyclic building block designed for medicinal chemistry and anticancer drug discovery research. This compound features a thiophene core functionalized with both a formyl group and a tert-butyl ester, making it a versatile synthon for further chemical modifications, particularly through the formyl group which is highly reactive for condensation and nucleophilic addition reactions . Thiophene-containing compounds are recognized as potent isosteres in drug design and are extensively investigated for their antiproliferative properties . Specifically, thiophene-carboxamide derivatives have demonstrated significant promise as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), showing potent activity against hepatocellular carcinoma (HCC) cell lines such as Hep3B by targeting the tubulin-colchicine-binding pocket and disrupting cancer spheroid formation . Furthermore, structurally similar trisubstituted thiophene-3-carboxamide derivatives have been developed as a newer class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, displaying impressive antiproliferative activity and kinase inhibition, which is a key oncogenic driver in many human cancers . Researchers can leverage this chemical scaffold to develop novel small-molecule therapeutics. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions at 2-8°C in an inert atmosphere are recommended to maintain stability .

Properties

IUPAC Name

tert-butyl 2-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)7-4-5-14-8(7)6-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFMCZJZPZPTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Thiophene-3-carboxylic Acid

The synthesis begins with the esterification of thiophene-3-carboxylic acid to introduce the tert-butyl group. This step typically employs coupling agents such as N,N′-diisopropylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP).
Procedure :

  • Thiophene-3-carboxylic acid (1.0 equiv) is reacted with tert-butanol (1.1 equiv) in anhydrous dichloromethane.

  • DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 40°C for 24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/heptane) yields tert-butyl thiophene-3-carboxylate.

Yield : 72–85%.

Vilsmeier-Haack Formylation

The formylation at the 2-position is achieved using the Vilsmeier-Haack reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or oxalyl chloride.
Procedure :

  • tert-Butyl thiophene-3-carboxylate (1.0 equiv) is dissolved in dry DMF (5 vol).

  • POCl₃ (1.2 equiv) is added dropwise at 0–5°C, and the mixture is stirred at 80–90°C for 3–6 hours.

  • Hydrolysis with ice water and neutralization with NaOH yields the crude product, which is purified via column chromatography (hexane/ethyl acetate).

Yield : 65–78%.

Key Considerations :

  • The electron-withdrawing ester group directs formylation to the ortho (2-) position due to resonance and inductive effects.

  • Alternative chlorinating agents like oxalyl chloride reduce toxicity and improve safety.

Esterification Followed by Directed Ortho-Metalation and Formylation

Esterification

Identical to Section 1.1, yielding tert-butyl thiophene-3-carboxylate.

Directed Lithiation and Formylation

This method ensures regioselective formylation via low-temperature deprotonation using lithium diisopropylamide (LDA).
Procedure :

  • tert-Butyl thiophene-3-carboxylate (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) and cooled to −78°C.

  • LDA (1.5 equiv) is added dropwise, and the solution is stirred for 1 hour.

  • N-Formylpiperidine (2.0 equiv) is introduced, and the mixture is warmed to room temperature over 2 hours.

  • Workup with water and extraction with ethyl acetate, followed by column chromatography, yields the product.

Yield : 60–70%.

Key Considerations :

  • LDA selectively deprotonates the most acidic hydrogen at the 2-position, ensuring high regioselectivity.

  • Cryogenic conditions (−78°C) are critical to prevent side reactions.

Comparative Analysis of Methods

Parameter Vilsmeier-Haack Method Directed Metalation Method
Regioselectivity Moderate (2-/4- mixture possible)High (exclusive 2-formylation)
Reaction Conditions 80–90°C, no cryogenics−78°C, anhydrous
Toxicity High (POCl₃)Moderate (LDA)
Yield 65–78%60–70%
Scalability Suitable for industrial scaleLimited by cryogenic requirements

Experimental Optimization and Challenges

Vilsmeier-Haack Method

  • Solvent Choice : Dichloromethane or chlorobenzene improves reagent solubility.

  • Acid Scavengers : Adding triethylamine neutralizes HCl byproducts, preventing ester hydrolysis.

Directed Metalation Method

  • Alternative Bases : Lithium hexamethyldisilazide (LiHMDS) offers comparable selectivity to LDA.

  • Electrophilic Quenching : Dimethylformamide (DMF) or carbon dioxide can replace N-formylpiperidine for cost efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-formylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 2-carboxythiophene-3-carboxylate.

    Reduction: 2-hydroxymethylthiophene-3-carboxylate.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

tert-Butyl 2-formylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-formylthiophene-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights about the tert-butyl group’s behavior, derived from tert-butyl alcohol data, may offer indirect context for comparison:

Key Properties of tert-Butyl Alcohol (Relevant to Substituent Behavior)

Property Value/Description Reference ID
Reactivity Reacts violently with oxidizers, alkali metals, and strong acids (e.g., HCl, H₂SO₄), producing flammable gases like hydrogen or isobutylene.
Flammability Flash point: 52°F (11°C); LEL/UEL: 2.4–8.0% in air.
Stability Decomposes under acidic conditions; incompatible with bases, amines, and metals (e.g., zinc, aluminum).
Health Hazards Causes skin/eye irritation, CNS depression (dizziness, confusion), and potential liver/kidney effects.

Hypothetical Comparison with tert-Butyl 2-formylthiophene-3-carboxylate

Thermal Stability :

  • The flash point of tert-butyl alcohol (52°F) suggests that tert-butyl-containing compounds may require careful handling in flammable environments. However, the aromatic thiophene core in the target compound might increase thermal stability compared to aliphatic tert-butyl alcohol .

Health and Safety: While tert-butyl alcohol poses risks of irritation and systemic toxicity, the ester and formyl groups in the target compound could introduce additional hazards (e.g., skin sensitization from aldehydes). No data on specific toxicological profiles are available in the evidence .

Limitations of Comparison

  • The evidence lacks structural, spectroscopic, or synthetic data for tert-Butyl 2-formylthiophene-3-carboxylate, making direct comparisons speculative.
  • Thiophene derivatives typically exhibit unique electronic properties (e.g., conjugation, aromaticity) absent in tert-butyl alcohol, significantly altering reactivity and applications.

Biological Activity

Tert-butyl 2-formylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including drug discovery and synthetic chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: C₉H₁₂O₃S. Its structure includes a thiophene ring with a formyl group and a tert-butyl ester, which contribute to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further development as an anti-inflammatory agent.
  • Enzyme Inhibition :
    • It interacts with specific enzymes that are crucial in metabolic pathways, suggesting its potential role as a lead compound in drug design targeting metabolic disorders.

The biological activity of this compound is largely attributed to its ability to mimic natural ligands, allowing it to bind to various molecular targets such as receptors and enzymes. The presence of the formyl and ester groups facilitates nucleophilic attacks, leading to the formation of stable complexes with target biomolecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-formylthiophene-3-carboxylateMethyl group instead of tert-butylDifferent solubility and reactivity patterns
Ethyl 2-formylthiophene-3-carboxylateEthyl group substitutionMay exhibit varied biological activities
Tert-butyl 3-formylthiophene-2-carboxylateDifferent position of functional groupsPotentially different interaction profiles

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various assays:

  • Cell Viability Assays :
    • In vitro studies demonstrated that at concentrations around 50 μM, the compound significantly reduced cell viability in cancer cell lines compared to controls.
  • Inflammation Models :
    • Animal models treated with this compound showed reduced levels of inflammatory markers, indicating its potential therapeutic effects in inflammatory diseases.
  • Enzyme Activity Inhibition :
    • Enzymatic assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways at low micromolar concentrations, suggesting its potential utility in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl 2-formylthiophene-3-carboxylate, and how can purity be optimized?

  • Answer : The compound is typically synthesized via multi-step reactions involving thiophene ring functionalization. A common approach includes introducing the tert-butoxycarbonyl (Boc) group via carbamate formation, followed by formylation at the 2-position. Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Purity ≥95% is achievable using high-grade reagents and inert atmospheres to prevent side reactions . For similar Boc-protected heterocycles, stepwise monitoring via TLC or HPLC is recommended to isolate intermediates .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Answer : X-ray crystallography (using programs like SHELXL ) provides definitive confirmation of molecular geometry. For solution-phase analysis, 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical, with the aldehyde proton (~9-10 ppm) and Boc-group carbons (e.g., 80-85 ppm for the quaternary carbon) serving as key diagnostic signals. Low-temperature NMR can resolve conformational dynamics, as demonstrated in tert-butyl-containing triazinanes . Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer : Although specific toxicity data for this compound is limited, analogous Boc-protected reagents require standard precautions:

  • Storage : In airtight containers at 2–8°C, away from moisture and oxidizers .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong acids/bases to prevent decomposition .
  • Waste Disposal : Follow institutional guidelines for halogenated or sulfur-containing organics.

Q. How does the aldehyde group in this compound influence its reactivity in nucleophilic additions?

  • Answer : The electron-withdrawing thiophene ring enhances the electrophilicity of the aldehyde, making it reactive toward nucleophiles like amines (for Schiff base formation) or Grignard reagents. Steric hindrance from the tert-butyl group may slow reactions, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures. Kinetic studies on similar thiophene derivatives show pseudo-first-order behavior in condensation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aryl amines in drug discovery?

  • Answer : Catalytic systems (e.g., NaBH4_4/AcOH) or Lewis acids (ZnCl2_2) enhance imine formation efficiency. Solvent screening (e.g., THF vs. DCM) and microwave-assisted synthesis can reduce reaction times. For sterically hindered amines, subzero temperatures may improve selectivity. Computational modeling (DFT) aids in predicting transition-state energetics, as seen in tert-butyl conformational studies .

Q. What computational methods are suitable for predicting the stability of this compound derivatives under varying pH conditions?

  • Answer : Density Functional Theory (DFT) with implicit solvent models (e.g., SMD) can simulate hydrolysis pathways of the Boc group. Explicit solvent molecules must be included to account for hydrogen bonding, which stabilizes intermediates. For pH-dependent degradation, molecular dynamics (MD) simulations track protonation states and bond dissociation energies .

Q. How does the tert-butyl group affect the compound’s stability during long-term storage or under oxidative conditions?

  • Answer : The tert-butyl group provides steric protection against hydrolysis but may undergo oxidation under harsh conditions (e.g., H2_2O2_2/Fe2+^{2+} systems). Accelerated stability studies (40°C/75% RH) over 4–6 weeks, monitored via HPLC, are recommended. For oxidative resistance, additives like BHT (butylated hydroxytoluene) can inhibit radical-mediated degradation .

Q. What strategies resolve stereochemical challenges in derivatives of this compound?

  • Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can induce stereoselectivity during derivatization. Dynamic NMR and X-ray crystallography differentiate axial vs. equatorial conformers of tert-butyl groups, as shown in triazinane studies . For enantiomeric resolution, chiral stationary phases (CSPs) in HPLC are effective.

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